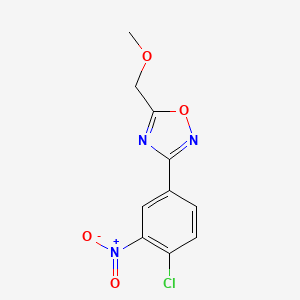

3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole

Description

3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-chloro-3-nitrophenyl group and at position 5 with a methoxymethyl group. The oxadiazole ring is known for its stability and versatility in medicinal and agrochemical applications. The 4-chloro-3-nitrophenyl substituent introduces electron-withdrawing effects, while the methoxymethyl group enhances solubility compared to alkyl or halogenated analogs.

Properties

IUPAC Name |

3-(4-chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O4/c1-17-5-9-12-10(13-18-9)6-2-3-7(11)8(4-6)14(15)16/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZWNFJZTROYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NO1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the core oxadiazole ring. One common synthetic route includes the reaction of 4-chloro-3-nitrophenol with methoxymethylamine under acidic conditions to form the oxadiazole ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkyl groups under specific conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its chemical properties may contribute to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of dyes, pesticides, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural and physicochemical properties of 3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole with similar oxadiazole derivatives:

Key Observations

- Position 3 Substituents: Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity and interaction with biological targets. For example, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole exhibits potent MAO-B inhibition due to the dichlorophenyl group’s electronic effects .

Position 5 Substituents :

- Methoxymethyl groups improve solubility (e.g., logSw ~ -4.9 for 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole vs. estimated higher solubility for methoxymethyl) .

- Bulky substituents like 2-phenylethyl (MW 295.3) increase lipophilicity (logP 4.7), whereas smaller groups like methyl (MW 205.17) reduce steric hindrance .

Biological Activity :

- Substitution patterns directly influence activity. For instance, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole induces apoptosis in cancer cells, with the 5-position’s five-membered ring critical for activity . The target compound’s methoxymethyl group may modulate similar pathways but with altered pharmacokinetics.

Biological Activity

3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 879761-45-2

- Molecular Formula : C10H8ClN3O4

- Molecular Weight : 269.64 g/mol

- Boiling Point : 409.1 °C (predicted)

- Density : 1.442 g/cm³ (predicted)

Research indicates that compounds containing the oxadiazole moiety exhibit a variety of mechanisms that contribute to their biological activity. The specific mode of action for this compound has not been fully elucidated; however, similar oxadiazole derivatives have demonstrated:

- Anticancer Activity : Many oxadiazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have been reported to inhibit key signaling pathways involved in tumor growth .

- Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal pathogens, as oxadiazoles are known to disrupt microbial cell membranes or inhibit essential enzymes .

Anticancer Activity

A study evaluated a series of oxadiazole derivatives for their anticancer properties, revealing that certain compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 (Prostate) | 0.67 |

| Compound B | HCT-116 (Colon) | 0.80 |

| Compound C | ACHN (Renal) | 0.87 |

This data indicates that the oxadiazole scaffold can be optimized for enhanced anticancer activity through structural modifications .

Antimicrobial Activity

In vitro studies have demonstrated that oxadiazoles can effectively inhibit the growth of various pathogens. For instance, derivatives with a chlorinated phenyl group showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

- Anticancer Screening : A recent study screened over 100 oxadiazole derivatives for anticancer activity at the National Cancer Institute. Among them, several compounds similar to this compound were identified with promising growth inhibition percentages against solid tumors such as breast and prostate cancers .

- Antiplasmodial Activity : Research on related oxadiazoles has indicated potential as antimalarial agents. Compounds were synthesized and tested against Plasmodium falciparum with some showing IC50 values below 40 nM, suggesting their utility in malaria treatment strategies .

Q & A

Q. What are the established synthetic routes for synthesizing 3-(4-chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole, and what intermediates are critical?

Methodological Answer: The compound can be synthesized via cyclocondensation of substituted precursors. For example, 5-(chloromethyl)-1,2,4-oxadiazole intermediates (e.g., 2-(4-chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole) are key starting materials. These intermediates undergo nucleophilic substitution where the chloromethyl group is replaced by methoxymethyl via reaction with sodium methoxide or methanol under basic conditions . Characterization of intermediates and final products typically involves IR, NMR (¹H/¹³C), and mass spectrometry to confirm structural integrity .

Q. How are spectroscopic techniques (IR, NMR, MS) applied to confirm the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole rings, C-O-C for methoxymethyl at ~1100 cm⁻¹) .

- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm), methoxymethyl (δ 3.3–3.5 ppm for OCH₃, δ 4.5–4.7 ppm for CH₂O), and nitro group electronic effects on adjacent protons .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 274.06 for a related oxadiazole derivative) and fragmentation patterns confirm molecular weight and substituent positions .

Q. What are the common synthetic byproducts or impurities observed during the preparation of this compound?

Methodological Answer: Byproducts often arise from incomplete substitution (e.g., residual chloromethyl groups) or side reactions at electron-deficient aromatic positions. For example, nitro group reduction or para-substitution on the phenyl ring may occur under harsh conditions. Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate) or recrystallization (e.g., ethyl acetate) are standard purification methods .

Advanced Research Questions

Q. How can regioselectivity challenges during oxadiazole functionalization be addressed, particularly for methoxymethyl and nitro-chlorophenyl groups?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For example, the 5-position of 1,2,4-oxadiazole is more reactive toward nucleophilic substitution due to lower electron density compared to the 3-position. Using controlled reaction conditions (e.g., polar aprotic solvents like DMF, low temperatures) minimizes competing reactions. Computational modeling (e.g., DFT studies) can predict reactive sites but is not explicitly covered in the provided literature .

Q. How do structural modifications (e.g., nitro vs. methoxy groups) impact the compound’s stability and reactivity in biological assays?

Methodological Answer: The nitro group enhances electrophilicity, potentially increasing reactivity in nucleophilic environments, while the methoxymethyl group improves solubility. Stability studies under physiological conditions (pH 7.4, 37°C) should assess hydrolysis of the oxadiazole ring or methoxymethyl cleavage. Comparative HPLC or LC-MS analyses of parent compound and degradation products are recommended .

Q. What strategies optimize reaction yields when scaling up synthesis from milligram to gram quantities?

Methodological Answer: Key strategies include:

- Reagent Stoichiometry : Excess sodium methoxide (1.5–2 eq) ensures complete substitution of chloromethyl groups .

- Catalysis : Ammonium acetate (20 mol%) in ethanol under microwave irradiation reduces reaction times (5–6 minutes vs. hours under reflux) .

- Workup : Slow evaporation of ethyl acetate yields high-purity crystals (57% yield reported for a triazole analog) .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer: Unexpected shifts may arise from solvent effects, paramagnetic impurities, or dynamic processes (e.g., ring puckering). Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.